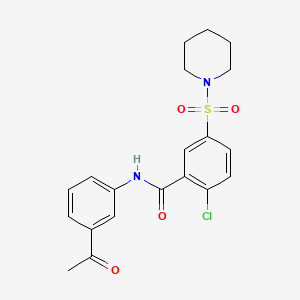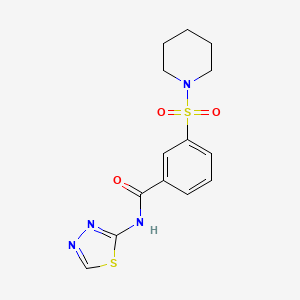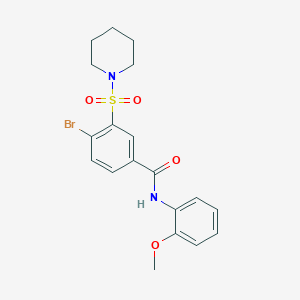
N-(3-acetylphenyl)-2-chloro-5-(1-piperidinylsulfonyl)benzamide
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-chloro-5-(1-piperidinylsulfonyl)benzamide, commonly known as ACY-1215, is a novel small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a unique member of the HDAC family that regulates the acetylation of non-histone proteins, including α-tubulin, HSP90, and cortactin. ACY-1215 is a promising candidate for the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Mécanisme D'action
The mechanism of action of ACY-1215 involves the inhibition of N-(3-acetylphenyl)-2-chloro-5-(1-piperidinylsulfonyl)benzamide, which leads to the accumulation of acetylated proteins. N-(3-acetylphenyl)-2-chloro-5-(1-piperidinylsulfonyl)benzamide plays a critical role in the regulation of protein degradation, cell migration, and immune response. Inhibition of N-(3-acetylphenyl)-2-chloro-5-(1-piperidinylsulfonyl)benzamide by ACY-1215 results in the accumulation of acetylated α-tubulin, which disrupts microtubule dynamics and inhibits cell migration and invasion. Moreover, ACY-1215 has been shown to induce cell cycle arrest and apoptosis in cancer cells by activating the p21 and Bax pathways.
Biochemical and Physiological Effects
ACY-1215 has been shown to have several biochemical and physiological effects. In cancer cells, ACY-1215 induces the accumulation of acetylated proteins, leading to cell cycle arrest and apoptosis. ACY-1215 also inhibits cell migration and invasion by disrupting microtubule dynamics. In animal models of neurodegenerative diseases, ACY-1215 has been shown to protect neurons from degeneration and improve motor function. Additionally, ACY-1215 has been shown to have immunomodulatory effects, reducing inflammation in animal models of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of ACY-1215 is its specificity for N-(3-acetylphenyl)-2-chloro-5-(1-piperidinylsulfonyl)benzamide, which reduces the risk of off-target effects. ACY-1215 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue penetration. However, one limitation of ACY-1215 is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several future directions for the research of ACY-1215. One potential area of investigation is the combination of ACY-1215 with other anticancer agents to enhance its therapeutic efficacy. Additionally, ACY-1215 could be investigated for its potential in treating other diseases, such as inflammatory bowel disease and cardiovascular disease. Further studies are also needed to investigate the safety and efficacy of ACY-1215 in clinical trials.
Applications De Recherche Scientifique
ACY-1215 has been extensively studied for its therapeutic potential in various diseases. In preclinical studies, ACY-1215 has shown promising results in inhibiting tumor growth in multiple myeloma, lymphoma, and solid tumors. Additionally, ACY-1215 has demonstrated neuroprotective effects in animal models of neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. ACY-1215 has also been investigated for its potential in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-chloro-5-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-14(24)15-6-5-7-16(12-15)22-20(25)18-13-17(8-9-19(18)21)28(26,27)23-10-3-2-4-11-23/h5-9,12-13H,2-4,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASXGHCIDGLXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568432.png)
![1-{[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3568436.png)
![3-chloro-N-(5-chloro-2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568437.png)
![N-{4-[(6-ethoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3568460.png)
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B3568462.png)
![1,1'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dipiperidine](/img/structure/B3568464.png)
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2,4-dichloro-N-phenylbenzamide](/img/structure/B3568469.png)
![3-({[5-(anilinocarbonyl)-2,4-dichlorophenyl]sulfonyl}amino)benzoic acid](/img/structure/B3568473.png)
![5-[(benzylamino)sulfonyl]-2-bromo-N-phenylbenzamide](/img/structure/B3568479.png)

![4-chloro-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3568502.png)
![ethyl 4-{[2-chloro-5-(1-piperidinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3568512.png)
